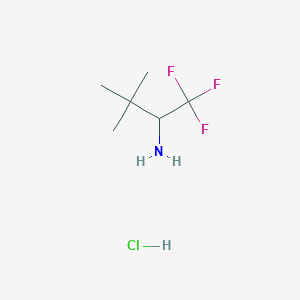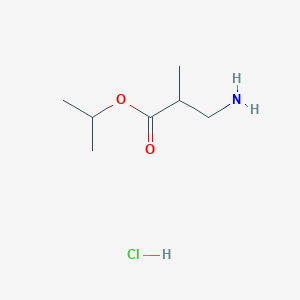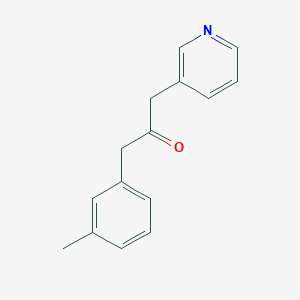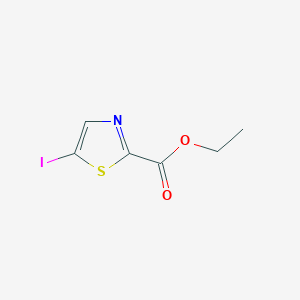
1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride
Overview
Description
1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 1354961-17-3. It has a molecular weight of 191.62 . The IUPAC name for this compound is 2,2-dimethyl-1-(trifluoromethyl)propylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Organic Synthesis
1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride: is a valuable reagent in organic synthesis. Its trifluoromethyl group can introduce fluorine atoms into organic molecules, which is particularly useful for creating compounds with enhanced metabolic stability and bioavailability. This makes it an essential component in the synthesis of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit improved activity and selectivity .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of new drugs. Its unique structure allows for the creation of novel chemical entities that can interact with biological targets in specific ways. Researchers utilize it to synthesize potential therapeutic agents, particularly in the search for treatments for diseases where modulation of protein-protein interactions is crucial .
Material Science
The compound’s ability to donate fluorine atoms is exploited in material science to develop advanced materials with specific properties. For instance, it can be used to create fluoropolymer coatings that offer high resistance to chemicals and temperature. These coatings are applicable in various industries, from aerospace to cookware .
Catalysis
1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride: can act as a ligand in catalytic systems. Its steric and electronic properties can be fine-tuned to influence the outcome of catalytic reactions, such as hydrogenations and oxidations, which are pivotal in the production of fine chemicals and intermediates .
Peptide Synthesis
This compound is also used in peptide synthesis. The fluorine atoms can enhance the lipophilicity of peptides, potentially improving their ability to cross cell membranes. This property is particularly beneficial in the design of peptide-based drugs that require efficient cellular uptake .
Agrochemical Research
In agrochemical research, the introduction of fluorine atoms into pesticides and herbicides can result in products with improved efficacy and reduced environmental impact. The compound’s role in synthesizing trifluoromethylated agrochemicals is critical for developing next-generation farming solutions .
Analytical Chemistry
In analytical chemistry, derivatives of 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride can be used as internal standards or reagents in various spectroscopic and chromatographic techniques. This aids in the accurate quantification and analysis of complex mixtures .
Neuroscience Research
Lastly, the compound finds applications in neuroscience research. Fluorinated amines are often used in the synthesis of PET (Positron Emission Tomography) tracers, which are crucial for imaging and studying brain functions and disorders .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGSFTNYUNYRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712431 | |
| Record name | 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride | |
CAS RN |
1354961-17-3 | |
| Record name | 1,1,1-Trifluoro-3,3-dimethylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)









![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)

![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
